molecular formula C7H11NO2 B3069201 4-Hydroxybenzylamine hydrate CAS No. 2006278-39-1

4-Hydroxybenzylamine hydrate

Cat. No. B3069201
CAS RN: 2006278-39-1
M. Wt: 141.17
InChI Key: PHUGFJQJJCDBFX-UHFFFAOYSA-N
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Description

4-Hydroxybenzylamine hydrate is a chemical compound with the CAS Number: 2006278-39-1 . It has a molecular weight of 141.17 and its IUPAC name is 4-(aminomethyl)phenol hydrate . It is a white to brown solid .


Synthesis Analysis

The synthesis of 4-Hydroxybenzylamine hydrate involves its reaction with formaldehyde . Computational calculations have shown that 4-Hydroxybenzylamine forms dimers in solution by O–H⋯N hydrogen bonds . These dimers are stabilized by π-stacking interactions . The formation of these cyclic dimers leads to the creation of a 12-atom azacyclophane .


Molecular Structure Analysis

The molecular formula of 4-Hydroxybenzylamine hydrate is C7H11NO2 . The InChI key is PHUGFJQJJCDBFX-UHFFFAOYSA-N . The SMILES string representation is NCC1=CC=C(O)C=C1 .


Chemical Reactions Analysis

The intermolecular interactions of 4-Hydroxybenzylamine and their possible influence on its reaction with formaldehyde have been analyzed . It has been found that 4-Hydroxybenzylamine forms dimers in solution by O–H⋯N hydrogen bonds . These dimers are stabilized by π-stacking interactions .


Physical And Chemical Properties Analysis

4-Hydroxybenzylamine hydrate appears as a white to brown solid . The elemental analysis shows 57.18 to 61.94 % © based on monohydrate .

Scientific Research Applications

Dietary Source of Bioactive Compounds

4-Hydroxybenzylamine is known to be produced in Sinapis alba plants and may act as a dietary source of bioactive compounds. This has generated interest due to the potential health-promoting effects of these compounds. A metabolic pathway for the formation of 4-hydroxybenzylamine in S. alba plants involves a reaction between l-glutamine and 4-hydroxybenzyl carbocation derived from sinalbin (Frandsen et al., 2020).

Enzyme Inhibition

4-Hydroxybenzylamine has been examined as an inhibitor for GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH). The molecule's structure, particularly the presence of a benzene ring, is important for enzyme inhibition. The inhibitory effects suggest potential use in designing novel GABA-T inhibitors (Tao et al., 2006).

Occurrence in Sinapis Species

4-Hydroxybenzylamine has been identified in Sinapis alba L. and S. arvensis L. along with N5-(4-hydroxybenzyl) glutamine and sinalbin. Its occurrence in these species has implications for chemotaxonomy, glucosinolate catabolism, and amine metabolism (Larsen et al., 1984).

Pharmacological Role in Cardiovascular Diseases

4-Hydroxybenzylamine's role in myocardial infarction (MI) therapy has been explored. It was found to improve heart function and reduce MI-induced cardiac remodeling, oxidative stress, apoptosis, and inflammation in mice. This suggests its potential in MI therapy (Guo et al., 2022).

Antimicrobial Activity

A series of 4-hydroxybenzylidene hydrazides demonstrated in vitro antimicrobial activity, particularly compounds with specific substituents on the phenyl ring. The antimicrobial activity was correlated with topological parameters, indicating the potential of 4-hydroxybenzylamine derivatives in antimicrobial applications (Kumar et al., 2011).

Safety And Hazards

4-Hydroxybenzylamine hydrate causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

properties

IUPAC Name

4-(aminomethyl)phenol;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO.H2O/c8-5-6-1-3-7(9)4-2-6;/h1-4,9H,5,8H2;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUGFJQJJCDBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxybenzylamine hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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